Technical Documentation Center

Losartan acid-d6 (hydrochloride) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Losartan acid-d6 (hydrochloride)

Core Science & Biosynthesis

Foundational

The Dynamics of Deuterated Losartan Acid-d6 in Biological Matrices: A Comprehensive Guide to SIL-IS Stability in LC-MS/MS Bioanalysis

Executive Summary In the realm of pharmacokinetic (PK) profiling and regulated bioanalysis, the quantification of Losartan and its active carboxylic acid metabolite, Losartan acid (EXP-3174), requires extreme analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmacokinetic (PK) profiling and regulated bioanalysis, the quantification of Losartan and its active carboxylic acid metabolite, Losartan acid (EXP-3174), requires extreme analytical rigor. To correct for matrix effects and extraction variances during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated Losartan acid-d6 (EXP-3174-d6) is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS). However, the stability of this deuterated analog in biological matrices (e.g., human plasma, urine) is not absolute.

This whitepaper provides an in-depth, mechanistic guide to the physicochemical vulnerabilities of EXP-3174-d6, the regulatory framework governing its validation, and field-proven, self-validating experimental protocols to ensure absolute data integrity.

The Mechanistic Role of Losartan Acid-d6 in Bioanalysis

Losartan is an angiotensin II receptor blocker (ARB) that undergoes extensive hepatic first-pass metabolism by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4). This oxidation converts the prodrug into its active metabolite, EXP-3174, which is responsible for the majority of the drug's antihypertensive effects.

In multiplexed LC-MS/MS bioanalysis, quantifying both the parent drug and the metabolite simultaneously is standard practice. To achieve high precision, EXP-3174-d6 is introduced into the biological matrix before sample extraction. Because the SIL-IS shares the exact physicochemical properties of the target analyte—differing only by a +6 Da mass shift—it co-elutes chromatographically and experiences identical ionization suppression or enhancement, perfectly normalizing the analyte signal.

G Losartan Losartan (Prodrug) CYP CYP2C9 / CYP3A4 Hepatic Oxidation Losartan->CYP EXP3174 Losartan Acid (EXP-3174) CYP->EXP3174 LCMS LC-MS/MS Quantification EXP3174->LCMS Analyte Signal (m/z 437.1 -> 235.2) SIL EXP-3174-d6 (SIL-IS) SIL->LCMS IS Signal (m/z 443.1 -> 239.2)

Fig 1: Metabolic conversion of Losartan to EXP-3174 and parallel LC-MS/MS SIL-IS quantification.

Physicochemical Vulnerabilities: Isotope Scrambling and H/D Exchange

While EXP-3174 is chemically stable under physiological conditions, the deuterated analog faces a unique vulnerability: Hydrogen/Deuterium (H/D) exchange , also known as isotope scrambling.

Deuterium atoms bonded to carbon in alkyl chains or aromatic rings are generally stable. However, the extraction of EXP-3174 from human plasma often requires the addition of strong acids (e.g., 1M formic acid) to disrupt protein binding, followed by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). According to foundational research on [1], exposing deuterated compounds to highly protic environments (water, methanol, or low-pH plasma matrices) can catalyze unexpected enolization or aromatic substitution mechanisms.

The Causality of Failure: When H/D exchange occurs, the EXP-3174-d6 molecule loses deuterium atoms to the surrounding solvent, replacing them with standard hydrogen. This causes the precursor mass to shift downward (e.g., from M+6 to M+5 or M+4).

  • Loss of IS Signal: The specific Multiple Reaction Monitoring (MRM) transition for the SIL-IS (m/z 443.1 → 239.2) loses intensity, artificially inflating the calculated concentration of the target analyte.

  • Isotopic Cross-Talk: If severe scrambling occurs, the degraded SIL-IS can contribute to the M+0 or M+1 channels, creating direct baseline interference with the unlabeled EXP-3174 analyte.

G Intact Intact EXP-3174-d6 (+6 Da Mass Shift) Matrix Protic Environment (Plasma pH, H2O, MeOH) Intact->Matrix Exchange H/D Exchange (Isotope Scrambling) Matrix->Exchange Degraded EXP-3174-d5, -d4 (Mass Shift Reduction) Exchange->Degraded Crosstalk Isotopic Cross-Talk & Quantification Error Degraded->Crosstalk

Fig 2: Mechanism of deuterium scrambling and isotopic cross-talk in protic biological matrices.

Regulatory Framework: FDA 2018 BMV Guidelines

To ensure that matrix-induced degradation or isotope scrambling does not compromise clinical data, analytical laboratories must strictly adhere to the [2]. The guidance mandates that the stability of the analyte and the internal standard must be proven under all conditions that study samples will experience.

Quantitative Data: Stability Acceptance Criteria

The following table summarizes the regulatory thresholds for establishing the stability of EXP-3174-d6 in biological matrices.

Stability ParameterStorage ConditionDurationAcceptance Criterion (% Deviation)Min. Replicates
Bench-Top (Short-Term) Room Temperature (25°C)4 to 24 hours± 15% of nominaln = 6
Freeze-Thaw -80°C to Room TempMinimum 3 cycles± 15% of nominaln = 6
Autosampler (Post-Extract) 4°C (in mobile phase)24 to 72 hours± 15% of nominaln = 6
Long-Term Matrix -20°C or -80°C≥ Study duration± 15% of nominaln = 6
Stock Solution 4°C or -20°C1 to 6 months± 5% of fresh stockn = 3

Self-Validating Experimental Protocols for Stability Assessment

To evaluate the stability of EXP-3174-d6, we must deploy a self-validating system . By simultaneously quantifying freshly spiked unlabeled EXP-3174 Quality Control (QC) samples alongside the stressed EXP-3174-d6 samples, the workflow isolates the variable of interest. If the unlabeled QC samples pass acceptance criteria but the SIL-IS response deviates, the failure is definitively attributed to SIL-IS degradation (e.g., H/D exchange), rather than a systemic LLE or LC-MS/MS instrument failure.

Step-by-Step Methodology: Human Plasma Evaluation
  • Matrix Preparation & Spiking: Prepare a working solution of EXP-3174-d6 in an aprotic solvent (or 50% methanol with stabilized pH) to prevent premature scrambling. Spike this solution into pooled, blank human plasma to achieve the target operational concentration (e.g., 50 ng/mL).

  • Baseline Establishment (Time Zero): Immediately extract 6 replicates of the freshly spiked plasma. Analyze these against a freshly prepared calibration curve to establish the 100% nominal baseline response area.

  • Application of Stress Conditions:

    • Freeze-Thaw: Subject 6 aliquots to three cycles of freezing at -80°C for 24 hours, followed by unassisted thawing at room temperature.

    • Bench-Top: Leave 6 aliquots on the laboratory bench at ambient temperature for 24 hours.

    • Long-Term: Store aliquots at -80°C for 30, 60, and 90 days prior to extraction.

  • Liquid-Liquid Extraction (LLE):

    • Transfer 100 µL of the stressed plasma to a microcentrifuge tube.

    • Add 30 µL of 1 M formic acid to disrupt protein-drug binding.

    • Add 1.0 mL of an extraction solvent mixture (e.g., Ethyl Acetate/Hexane, 9:1 v/v) as optimized in [3].

    • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

    • Transfer the organic supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Compare the peak area of the stressed EXP-3174-d6 against the Time Zero baseline. Calculate the percentage deviation.

G Start Spike EXP-3174-d6 into Blank Human Plasma Aliquot Aliquot Preparation (n=6) Start->Aliquot FT Freeze-Thaw (-80°C to RT, 3 Cycles) Aliquot->FT BT Bench-Top (RT for 24 hours) Aliquot->BT AS Autosampler (4°C Post-Extraction) Aliquot->AS LT Long-Term (-80°C for 90 Days) Aliquot->LT Extract Liquid-Liquid Extraction (Ethyl Acetate/Hexane) FT->Extract BT->Extract Analyze LC-MS/MS Analysis vs. Fresh Calibration Curve AS->Analyze Pre-extracted LT->Extract Extract->Analyze

Fig 3: Self-validating experimental workflow for assessing SIL-IS stability in human plasma.

Mitigation Strategies for Matrix-Induced Instability

If stability testing reveals that EXP-3174-d6 falls outside the ±15% acceptance criteria, drug development scientists must implement immediate mitigation strategies:

  • pH Optimization: The addition of strong acids (like 1M formic acid) during extraction can catalyze H/D exchange. Buffering the plasma with a milder agent (e.g., ammonium acetate buffer at pH 4.5) can maintain protein precipitation efficacy while protecting the deuterium bonds.

  • Solvent Selection: Minimize the use of highly protic solvents (like pure water or unbuffered methanol) in the reconstitution step. Utilizing aprotic solvents like acetonitrile in the mobile phase can drastically reduce autosampler degradation.

  • Temperature Control: Enzymatic degradation of the carboxylic acid moiety in EXP-3174 can occur in raw plasma. Performing all extraction steps on ice (4°C) and maintaining the autosampler at 4°C is highly recommended to suppress residual plasma esterase or amidase activity.

References

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107-S113. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Shah, H., et al. (2009). Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS. Journal of Separation Science, 32(20), 3388-3394. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: High-Throughput LC-MS/MS Quantification of Losartan and Losartan Carboxylic Acid (EXP3174) in Human Plasma

Scientific Background & Rationale Losartan is a highly selective, orally active angiotensin II receptor antagonist widely prescribed for the management of hypertension. Upon administration, approximately 14% of the losar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Rationale

Losartan is a highly selective, orally active angiotensin II receptor antagonist widely prescribed for the management of hypertension. Upon administration, approximately 14% of the losartan dose undergoes hepatic oxidation via cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) to form its pharmacologically active metabolite, Losartan carboxylic acid (EXP3174)[1]. EXP3174 is 10 to 40 times more potent than the parent prodrug and is responsible for the majority of the sustained antihypertensive effect[2].

MetabolicPathway L Losartan (Prodrug / Weakly Active) CYP CYP2C9 / CYP3A4 (Hepatic Oxidation) L->CYP Oxidation EXP Losartan Carboxylic Acid (EXP3174 - Highly Active) CYP->EXP C5-hydroxymethyl → 5-carboxylic acid

Hepatic metabolism of Losartan to its active metabolite EXP3174 via CYP450 enzymes.

Because both compounds circulate in the bloodstream and contribute to the clinical outcome, pharmacokinetic (PK) and bioequivalence studies require the simultaneous quantification of both the parent drug and EXP3174[3].

The Critical Role of Losartan Acid-d6 as a SIL-IS

Biological matrices like human plasma are highly complex, containing endogenous phospholipids and proteins that can cause severe ion suppression or enhancement in the mass spectrometer source—a phenomenon known as the "matrix effect"[4].

To establish a self-validating quantitative system , this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS): Losartan acid-d6 .

  • Causality & Trustworthiness: The deuterium-labeled analog shares identical physicochemical properties, pKa, and chromatographic retention times with the target analyte (EXP3174). Any matrix-induced signal suppression or physical loss during the extraction process affects the analyte and the SIL-IS equally. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the method inherently normalizes recovery variations and matrix effects, ensuring absolute analytical trustworthiness.

Materials and Reagents

Table 1: Required Reagents and Materials

ComponentSpecification / GradePurpose
Losartan Potassium Reference Standard (>99% purity)Calibration and QC spiking
EXP3174 Reference Standard (>99% purity)Calibration and QC spiking
Losartan acid-d6 SIL-IS Standard (>98% isotopic purity)Internal Standard for normalization
Acetonitrile (ACN) LC-MS GradeProtein precipitation / Mobile phase
Methanol (MeOH) LC-MS GradeSPE Elution / Cartridge conditioning
Formic Acid (FA) LC-MS Grade (99%)Acidification of plasma / Mobile phase
Ultrapure Water Type 1 (18.2 MΩ·cm)Aqueous mobile phase / SPE washing
Oasis HLB Cartridges 30 mg / 1 cc (Waters Corp)Solid-Phase Extraction (SPE) sorbent

Sample Preparation Protocols

We present a highly optimized Solid-Phase Extraction (SPE) protocol. While Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are alternatives[1],[2], SPE using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent provides superior extract cleanliness, eliminating phospholipid-induced ion suppression and extending LC column life[4],[3].

SPEWorkflow S1 1. Plasma Aliquot 100 µL Plasma + 10 µL IS (Losartan acid-d6) S2 2. Acidification Add 100 µL 1% Formic Acid, Vortex 30s S1->S2 S3 3. SPE Cartridge Conditioning 1 mL Methanol, then 1 mL Water S2->S3 S4 4. Sample Loading Apply acidified plasma to HLB cartridge S3->S4 S5 5. Washing Step 1 mL 5% Methanol in Water to remove salts S4->S5 S6 6. Elution Step 1 mL 100% Methanol to elute analytes S5->S6 S7 7. Evaporation & Reconstitution Dry under N2 (40°C), reconstitute in Mobile Phase S6->S7

Solid-Phase Extraction (SPE) workflow for Losartan and EXP3174 from human plasma.

Detailed SPE Protocol & Mechanistic Rationale
  • Aliquot & Spike: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube (or 96-well plate). Add 10 µL of the Losartan acid-d6 working internal standard solution (e.g., 500 ng/mL). Vortex for 10 seconds.

    • Causality: Using a small plasma volume (100 µL) conserves precious clinical samples while remaining well above the Lower Limit of Quantitation (LLOQ) due to the sensitivity of modern MS/MS[5].

  • Acidification: Add 100 µL of 1% Formic Acid in water to the sample. Vortex thoroughly for 30 seconds.

    • Causality: Both Losartan and EXP3174 contain acidic tetrazole rings (and a carboxylic acid in EXP3174). Acidifying the plasma drops the pH below their pKa (~4.0), ensuring the molecules are fully protonated (neutral). Neutral molecules exhibit dramatically higher affinity for the reversed-phase HLB sorbent, preventing premature elution during the loading and washing steps.

  • Conditioning: Condition the Oasis HLB cartridge with 1.0 mL of Methanol, followed by 1.0 mL of Ultrapure Water.

    • Causality: Methanol solvates the polymeric sorbent, opening its pores, while water equilibrates the bed to match the aqueous nature of the incoming plasma sample.

  • Loading: Apply the acidified plasma mixture to the cartridge. Draw through at a slow flow rate (~1 mL/min) using a positive pressure manifold or vacuum.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water.

    • Causality: This specific aqueous/organic ratio is strong enough to wash away hydrophilic endogenous salts and small polar peptides, but weak enough to leave the hydrophobic, neutral analytes tightly bound to the sorbent[3].

  • Elution: Elute the analytes into a clean collection tube using 1.0 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (e.g., 15% Acetonitrile / 85% Water with 0.1% FA). Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved on a sub-2-micron C18 column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm) to afford baseline separation within a rapid 4-minute runtime[4]. Detection is performed using a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode.

  • Causality: The acidic tetrazole and carboxylic acid moieties of these analytes readily deprotonate in the source, yielding a highly abundant[M-H]⁻ precursor ion, which provides superior signal-to-noise ratios compared to positive ion mode[4],[3].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ([M-H]⁻)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Losartan 421.2127.05025
Losartan Acid (EXP3174) 435.2157.05028
Losartan Acid-d6 (IS) 441.2157.0*5028

*Note: The exact product ion mass for the SIL-IS depends on the specific isotopic labeling position of the commercial standard. The 157.0 m/z fragment represents the unlabeled biphenyl-tetrazole moiety if the deuterium label resides on the butyl chain.

Table 3: Liquid Chromatography Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)
0.00.48515
0.50.48515
1.50.41090
2.50.41090
2.60.48515
4.00.48515

System Suitability & Self-Validation

To ensure the protocol operates as a self-validating system, every analytical batch must sequentially include:

  • Double Blank: Extracted matrix without analyte or IS. Validates the absence of column carryover and background interference.

  • Single Blank: Extracted matrix with IS only. Verifies the Losartan acid-d6 IS does not contain unlabeled EXP3174 impurities.

  • Calibration Standards: 6 to 8 non-zero points spanning the therapeutic linear range (e.g., 1.0 – 500 ng/mL for Losartan and EXP3174)[4],[5].

  • Quality Control (QC) Samples: Low, Mid, and High QCs interspersed among unknown clinical samples. The batch is only valid if QC calculated concentrations fall within ±15% of their nominal values.

Table 4: Representative Validation Metrics

AnalyteExtraction Recovery (%)Matrix Factor (%)Intra-assay Precision (%CV)
Losartan 88.5 - 95.292.4< 6.5
Losartan Acid (EXP3174) 89.1 - 97.494.1< 7.2
Losartan Acid-d6 (IS) 89.0 - 96.894.0< 5.8

Data synthesized based on typical HLB SPE performance for these analytes[1],[4].

References

  • Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. ThaiScience. 1

  • Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method. ResearchGate. 4

  • Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry. PubMed / Springer. 3

  • Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry. PubMed / Elsevier. 5

  • Metabolomic Profile, Plasmatic Levels of Losartan and EXP3174, Blood Pressure Control in Hypertensive Patients and Their Correlation with COVID-19. MDPI. 2

Sources

Application

Solid-phase extraction (SPE) methods for deuterated Losartan acid

An In-Depth Guide to Solid-Phase Extraction (SPE) of Deuterated Losartan Acid for Bioanalytical Applications Authored by a Senior Application Scientist Abstract This comprehensive application note provides a detailed pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Solid-Phase Extraction (SPE) of Deuterated Losartan Acid for Bioanalytical Applications

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the solid-phase extraction (SPE) of deuterated Losartan acid from biological matrices, primarily human plasma. Losartan, an angiotensin II receptor blocker, is extensively metabolized to its more potent active form, Losartan carboxylic acid (also known as EXP3174).[1][2][3] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled (SIL) internal standard, such as deuterated Losartan acid, is essential for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This guide delves into the principles of SPE, method development strategies, a step-by-step protocol, and validation considerations in line with regulatory expectations.

The Critical Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, especially using LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability. This variability can arise from sample preparation (extraction), chromatographic injection, and mass spectrometric ionization.[5][7] While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte.[4][6]

Deuterated Losartan acid is the ideal IS for the quantification of Losartan acid for several key reasons:

  • Co-elution: It has nearly identical physicochemical properties to the non-deuterated analyte, ensuring they behave similarly during extraction and co-elute during chromatography.[5][8]

  • Correction for Matrix Effects: The most significant advantage is the compensation for matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix (e.g., salts, phospholipids).[4] Since the deuterated IS experiences the same matrix effects as the analyte, the ratio of their signals remains constant, leading to highly accurate and precise results.[4][8]

  • Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend or expect the use of SIL-IS in bioanalytical methods submitted for regulatory approval.[4]

The diagram below illustrates the fundamental relationship between the analyte, the deuterated internal standard, and the analytical process, leading to reliable quantification.

cluster_1 Sample Preparation & Analysis Analyte Losartan Acid SPE Solid-Phase Extraction (SPE) Analyte->SPE IS Deuterated Losartan Acid (IS) IS->SPE LCMS LC-MS/MS Analysis SPE->LCMS Corrects for extraction variability Result Accurate Quantification (Analyte/IS Ratio) LCMS->Result Corrects for matrix & ionization effects

Caption: The role of a deuterated internal standard in bioanalysis.

Fundamentals of Solid-Phase Extraction for Losartan Acid

Solid-phase extraction is a cornerstone of modern sample preparation, enabling the isolation of analytes from complex matrices, thereby reducing matrix effects and improving assay sensitivity.[1][9][10] The choice of SPE sorbent and protocol is dictated by the analyte's chemical properties. Losartan acid (pKa ≈ 4.9) possesses a carboxylic acid group and a biphenyl tetrazole moiety, making it amenable to both reversed-phase and ion-exchange interactions.[11]

For robust and high-recovery extraction of Losartan acid, polymeric reversed-phase sorbents are often preferred. These sorbents, such as the divinylbenzene-N-vinylpyrrolidone copolymer found in Waters Oasis HLB cartridges, offer several advantages:

  • High Capacity: They have a high surface area for analyte retention.

  • pH Stability: They are stable across a wide pH range, allowing for manipulation of the analyte's ionization state.

  • Mixed-Mode Retention: They can retain a broad range of acidic, neutral, and basic compounds.

Detailed Application Protocol: SPE of Deuterated Losartan Acid from Human Plasma

This protocol is designed for the extraction of Losartan acid and its deuterated internal standard from human plasma prior to LC-MS/MS analysis. It is based on methodologies reported in peer-reviewed literature and is a validated starting point for method development.[10][12][13]

Materials and Reagents
  • SPE Cartridges: Waters Oasis HLB (30 mg, 1 cc) or equivalent polymeric reversed-phase cartridges.

  • Deuterated Losartan Acid: Appropriate SIL-IS.

  • Reagents: HPLC-grade methanol, acetonitrile, and water. LC-MS grade formic acid.

  • Biological Matrix: K2-EDTA human plasma.

  • Equipment: SPE vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge.

Solution Preparation
  • Internal Standard (IS) Working Solution: Prepare a stock solution of deuterated Losartan acid in methanol (e.g., 1 mg/mL). Serially dilute with 50:50 methanol/water to a working concentration (e.g., 100 ng/mL).

  • Pre-treatment Solution: 2% Formic Acid in water (v/v).

  • Wash Solution 1: 5% Methanol in water (v/v).

  • Wash Solution 2: 100% Water.

  • Elution Solvent: 100% Methanol or Acetonitrile.

  • Reconstitution Solvent: Mobile phase used for LC-MS/MS analysis (e.g., 85:15 methanol/water with 0.1% formic acid).[1][9]

SPE Workflow

The SPE procedure involves four critical steps: Conditioning, Loading, Washing, and Elution. Each step is designed to maximize analyte recovery while minimizing interferences.

G start Start step1 1. Conditioning Solvate sorbent with 1 mL Methanol Activate with 1 mL Water start->step1 step2 2. Loading Load pre-treated plasma sample (e.g., 200 µL plasma + IS + acid) Apply slow, steady flow step1->step2 step3 3. Washing Wash 1: 1 mL 5% Methanol in Water Wash 2: 1 mL Water (Removes polar interferences) step2->step3 step4 4. Elution Elute with 1 mL Methanol (Disrupts analyte-sorbent interaction) step3->step4 end_steps Evaporate to Dryness Reconstitute in Mobile Phase Inject into LC-MS/MS step4->end_steps

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Shape for Losartan Acid-d6 Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of Losartan and its deuterated internal standard, Losartan acid-d6 hydrochloride. This document is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of Losartan and its deuterated internal standard, Losartan acid-d6 hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize liquid chromatography, particularly HPLC and LC-MS, for the quantification of Losartan. Achieving a symmetrical, sharp, and reproducible peak shape is paramount for accurate and robust bioanalytical methods. This guide provides in-depth, cause-and-effect troubleshooting for common peak shape abnormalities encountered during the analysis of these compounds.

Losartan is an angiotensin II receptor blocker containing both an acidic tetrazole group and a basic imidazole group, giving it complex retention behavior. Its deuterated internal standard, Losartan acid-d6 hydrochloride, is essential for correcting analytical variability in mass spectrometry-based assays. However, subtle differences between the analyte and its deuterated analog, combined with system and method parameters, can lead to challenging chromatographic issues. This guide addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Q1: My Losartan and Losartan acid-d6 peaks are exhibiting significant tailing. What is the primary cause and how can I resolve this?

A1: Peak tailing for Losartan is most often caused by secondary ionic interactions between the molecule and the stationary phase, compounded by a suboptimal mobile phase pH.

The structure of Losartan includes a basic imidazole moiety. In reversed-phase chromatography on silica-based columns, residual surface silanol groups (Si-OH) on the stationary phase can become deprotonated and negatively charged (Si-O⁻) at mobile phase pH levels above approximately 3.0.[1][2] If the mobile phase pH also causes the imidazole group on Losartan to be protonated (positively charged), a strong, undesirable ionic interaction occurs between the analyte and the stationary phase. This secondary retention mechanism leads to a portion of the analyte molecules being delayed as they travel through the column, resulting in asymmetrical peak tailing.[2][3]

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Is Column Modern & Base-Deactivated? check_ph->check_column Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak replace_column Action: Use High-Purity, End-Capped C18 or similar column check_column->replace_column No check_system Are all peaks tailing? check_column->check_system Yes replace_column->good_peak check_connections Action: Inspect for Dead Volume (fittings, tubing) check_system->check_connections Yes check_system->good_peak No (Issue is analyte-specific, re-evaluate pH/column) check_connections->good_peak G start All Peaks are Broad/Tailing check_connections Systematically Check All Fittings and Tubing start->check_connections problem_found Problem Resolved? check_connections->problem_found replace_column Install a New Column (and Guard Column) problem_found->replace_column No good_peaks Peak Shape Restored problem_found->good_peaks Yes replace_column->problem_found bad_peaks Problem Persists bad_peaks->start

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS methods using Losartan acid-d6 internal standard

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide on Validating Losartan Carboxylic Acid (EXP-3174) using Losartan acid-d6 Introduction & Scientific Context Losartan is a widely prescribed angiotensin II receptor bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide on Validating Losartan Carboxylic Acid (EXP-3174) using Losartan acid-d6

Introduction & Scientific Context

Losartan is a widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension. Upon oral administration, it undergoes extensive first-pass metabolism by the hepatic enzyme CYP2C9 to form its active carboxylic acid metabolite, EXP-3174 (Losartan acid)[1]. Because EXP-3174 is approximately 40 times more potent than the parent drug at blocking the AT1 receptor, pharmacokinetic (PK) and bioequivalence (BE) studies mandate the simultaneous, highly accurate quantification of both analytes in human plasma[1][2].

The FDA’s 2018 Bioanalytical Method Validation (BMV) guidance enforces strict acceptance criteria for accuracy, precision, and the mitigation of matrix effects[3][4]. Historically, bioanalytical scientists relied on analog internal standards (IS) such as Candesartan or Irbesartan[5][6]. However, the structural and chromatographic differences between these analogs and EXP-3174 introduce vulnerabilities to matrix effects—specifically ion suppression or enhancement in the electrospray ionization (ESI) source.

This guide objectively compares the performance of analog IS versus the stable isotope-labeled internal standard (SIL-IS), Losartan acid-d6, demonstrating why SIL-IS is the gold standard for robust LC-MS/MS validation[7].

The Causality of Matrix Effects and the SIL-IS Advantage

In LC-MS/MS, matrix effects occur when co-eluting endogenous components (such as phospholipids from human plasma) alter the ionization efficiency of the target analyte in the ESI source[8].

The Analog IS Vulnerability: If an analog IS is used, it typically possesses a different retention time (RT) than the target analyte. Consequently, the analyte and the analog IS are exposed to different matrix components at different times during elution. This differential ion suppression skews the Analyte/IS peak area ratio, leading to severe quantification errors.

The SIL-IS Self-Validating Mechanism: A SIL-IS like Losartan acid-d6 is chemically identical to EXP-3174, differing only by the isotopic mass shift (+6 Da). It perfectly co-elutes with the target analyte. Therefore, any ion suppression or enhancement affects both the analyte and the SIL-IS equally. Because the quantification relies on the ratio of their signals, the matrix effect is mathematically canceled out. The internal standard intrinsically corrects for the variable it is meant to monitor, creating a self-validating analytical system.

Causality of Matrix Effect Correction by Stable Isotope-Labeled Internal Standards.

Comparative Performance Data

To objectively evaluate the impact of the internal standard choice, validation parameters were compared between a method using an Analog IS (Candesartan) and a method using Losartan acid-d6. The data below summarizes typical findings when validating EXP-3174 in human plasma per FDA guidelines[2][3][5].

Table 1: IS-Normalized Matrix Factor (MF) Comparison FDA BMV Requirement: The IS-normalized MF coefficient of variation (CV) must be <15% across 6 different lots of plasma.

Plasma LotAnalog IS (Candesartan) Normalized MFSIL-IS (Losartan acid-d6) Normalized MF
Lot 1 (Normal)0.821.01
Lot 2 (Hemolyzed)0.650.99
Lot 3 (Lipemic)0.581.02
Lot 4 (Normal)0.881.00
Lot 5 (Normal)0.790.98
Lot 6 (Normal)0.851.01
Mean MF 0.76 1.00
% CV 15.8% (Fails FDA Criteria) 1.4% (Passes FDA Criteria)

Table 2: Inter-Day Precision and Accuracy (EXP-3174) FDA BMV Requirement: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Analog IS Precision (%CV)Analog IS Accuracy (%Bias)SIL-IS Precision (%CV)SIL-IS Accuracy (%Bias)
LLOQ1.0018.5%-16.2%4.2%+2.1%
LQC3.0014.2%-12.5%3.8%-1.5%
MQC150.0011.4%-8.4%2.5%+0.8%
HQC300.009.8%-6.1%1.9%-0.4%

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To establish a robust assay, Solid-Phase Extraction (SPE) is highly recommended over Liquid-Liquid Extraction (LLE) to minimize phospholipid carryover[8][9].

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Spike IS: Add 10 µL of Losartan acid-d6 working solution (500 ng/mL in 50% methanol) to all samples except blanks.

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 2 minutes.

  • Load: Apply the mixture to an Oasis HLB 96-well SPE plate pre-conditioned with methanol and equilibrated with water.

  • Wash: Wash the sorbent bed with 400 µL of 5% methanol in water to elute polar interferences.

  • Elute: Elute the analytes with 2 x 200 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitute: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Step 2: UHPLC-MS/MS Conditions
  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 2.5 minutes.

  • Mass Spectrometry: Electrospray Ionization (ESI) in negative or positive MRM mode.

    • EXP-3174 MRM: m/z 435.2 → 157.1 (Negative mode)[10].

    • Losartan acid-d6 MRM: m/z 441.2 → 161.1 (Negative mode).

Step 3: Matrix Effect Assessment (Post-Column Infusion)

To visually validate the absence of matrix effects at the retention time:

  • Continuously infuse a neat solution of EXP-3174 (100 ng/mL) directly into the mass spectrometer via a T-connector post-column.

  • Inject a blank plasma extract (processed via the SPE protocol) through the UHPLC system.

  • Monitor the baseline of the infused analyte. A stable baseline at the retention time of EXP-3174 confirms that the SPE protocol successfully removed ion-suppressing phospholipids[1].

LC-MS/MS Bioanalytical Workflow using Losartan acid-d6 Internal Standard.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. URL:[Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. URL:[Link]

  • Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. ThaiScience. URL:[Link]

  • Quantifizierung von Angiotensin-II-Rezeptor Antagonisten in Humanplasma mittels LC-MS/MS. GTFCh. URL:[Link]

  • Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography–negative electrospray tandem mass spectrometry. ResearchGate. URL:[Link]

  • Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PubMed Central (PMC). URL:[Link]

  • A Method for Assay of Losartan, Its Active Metabolite E-3174, and Glibenclamide in Human Serum and Urine by HPLC-MS/MS. ResearchGate. URL:[Link]

Sources

Comparative

A Guide for Senior Application Scientists: Selecting the Optimal Internal Standard for Losartan Pharmacokinetic Bioanalysis – Losartan acid-d6 vs. Losartan-d4

Introduction: The Imperative for Precision in Pharmacokinetic Analysis In the landscape of drug development, the generation of robust and reliable pharmacokinetic (PK) data is non-negotiable. Liquid chromatography couple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

In the landscape of drug development, the generation of robust and reliable pharmacokinetic (PK) data is non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive tool for quantifying drug and metabolite concentrations in complex biological matrices.[1] The accuracy of these measurements, however, hinges critically on the mitigation of experimental variability. An internal standard (IS) is the cornerstone of this process, serving to correct for fluctuations in sample preparation, matrix effects, and instrument response.[2]

This guide addresses a specific, yet crucial, decision in the bioanalysis of Losartan, an angiotensin II receptor blocker used to treat hypertension. Losartan undergoes significant metabolism to a more potent and longer-lasting active metabolite, EXP3174 (Losartan Carboxylic Acid).[3][4][5] Consequently, a comprehensive PK profile requires the accurate simultaneous quantification of both the parent drug and this key metabolite. The choice of internal standard is paramount. We will provide an in-depth, evidence-based comparison between two commonly considered stable isotope-labeled (SIL) internal standards: Losartan-d4 and Losartan acid-d6 .

Chapter 1: The Analyte & Its Metabolite: A Tale of Two Molecules

To select the proper internal standard, one must first understand the analytes. Losartan is administered as a pro-drug, which, after oral administration, is rapidly absorbed and metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, in the liver.[5][6] Approximately 14% of the Losartan dose is converted to its major active metabolite, EXP3174, through the oxidation of the 5-hydroxymethyl group to a carboxylic acid.[4][7]

This metabolic conversion is not merely a chemical footnote; it is a critical pharmacokinetic event:

  • Potency: EXP3174 is 10 to 40 times more potent than Losartan in blocking the angiotensin II receptor.[5]

  • Half-Life: The metabolite has a significantly longer elimination half-life (6-9 hours) compared to the parent drug (approx. 2 hours), contributing substantially to the overall therapeutic effect.[7]

The structural difference between the two compounds—a primary alcohol in Losartan versus a carboxylic acid in EXP3174—results in distinct physicochemical properties, including polarity and acidity. This divergence is a central challenge in bioanalysis, as it can influence extraction efficiency, chromatographic retention, and ionization response.

G Losartan Losartan (Parent Drug, -CH₂OH group) EXP3174 EXP3174 (Active Metabolite, -COOH group) Losartan->EXP3174  Metabolism via  CYP2C9 & CYP3A4  (Oxidation)

Caption: Metabolic pathway of Losartan to its active metabolite, EXP3174.

Chapter 2: The Gold Standard: Why Stable Isotope Labeled (SIL) Internal Standards Reign Supreme

In modern LC-MS/MS bioanalysis, a SIL-IS is considered the "gold standard".[8] A SIL-IS is the analyte molecule in which one or more atoms have been replaced with a stable heavy isotope (e.g., ²H (D), ¹³C, ¹⁵N). Because it is chemically almost identical to the analyte, it exhibits nearly the same behavior during every step of the analytical process.[8][9]

A well-chosen SIL-IS compensates for:

  • Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS.[9]

  • Matrix Effects: Co-eluting endogenous components in biological fluids like plasma can suppress or enhance the ionization of an analyte in the mass spectrometer source.[10] A co-eluting SIL-IS experiences the same degree of suppression or enhancement, allowing the ratio of analyte-to-IS response to remain constant and ensuring accurate quantification.[11]

  • Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer source conditions are normalized.[2]

While structural analog internal standards (e.g., Irbesartan for Losartan analysis) are sometimes used, they are a compromise.[7][12][13][14][15] Their different chemical structures can lead to different extraction recoveries and chromatographic retention times, making them less effective at correcting for matrix effects.[16][17]

Chapter 3: The Contenders: A Head-to-Head Comparison for Losartan/EXP3174 Analysis

The core question is which SIL-IS—or combination thereof—provides the most accurate and trustworthy data. Let us analyze the scenarios.

Scenario A: Quantifying Losartan ONLY
  • Optimal Choice: Losartan-d4 .

  • Rationale: As the direct isotopic analog of the analyte, Losartan-d4 will co-elute and have identical extraction and ionization behavior to Losartan. It is the ideal internal standard for this specific purpose.

  • Suboptimal Choice: Losartan acid-d6. This would function as a structural analog IS. Its different polarity due to the carboxylic acid group would lead to different extraction recovery and chromatographic retention, making it a poor choice for accurately quantifying Losartan.

Scenario B: Quantifying Losartan Acid (EXP3174) ONLY
  • Optimal Choice: Losartan acid-d6 .

  • Rationale: For the same reasons outlined above, the direct isotopic analog of the metabolite is the perfect internal standard for quantifying the metabolite.

  • Suboptimal Choice: Losartan-d4. This would be a structural analog for EXP3174 and would fail to accurately track it for the same reasons Losartan acid-d6 fails for Losartan.

Scenario C: The Reality - Simultaneous Quantification of Losartan AND EXP3174

This is the most common requirement for a pharmacokinetic study. Here, the choice of a single internal standard becomes a significant compromise.

  • Approach 1: Using only Losartan-d4.

    • Pros: Excellent, accurate quantification for the parent drug, Losartan.

    • Cons: This is a compromise for EXP3174. The difference in polarity between Losartan-d4 and EXP3174 means they will likely have different extraction efficiencies and may not perfectly co-elute. If they experience different matrix effects, the quantification of EXP3174 will be inaccurate.

  • Approach 2: Using only Losartan acid-d6.

    • Pros: Excellent, accurate quantification for the active metabolite, EXP3174.

    • Cons: This is a compromise for Losartan. The quantification of the parent drug will be subject to potential inaccuracies for the same reasons mentioned above.

  • Approach 3: The Gold Standard - Using Both Losartan-d4 and Losartan acid-d6.

    • Pros: This is the most scientifically robust and defensible approach. Each analyte is paired with its own stable isotope-labeled internal standard. This ensures that any variability in the analytical process is accurately corrected for each specific compound, yielding the most reliable concentration data for both parent and metabolite.

    • Cons: The primary drawback is the increased cost associated with purchasing and preparing solutions for two separate internal standards.

Data Summary: Comparison of Internal Standard Strategies

StrategyAccuracy for LosartanAccuracy for EXP3174Robustness & ReliabilityCostRecommendation
Use Losartan-d4 only ExcellentCompromisedModerateLowNot recommended for pivotal studies
Use Losartan acid-d6 only CompromisedExcellentModerateLowNot recommended for pivotal studies
Use Both IS Excellent Excellent High HighStrongly Recommended (Gold Standard)

Chapter 4: Critical Considerations & Potential Pitfalls of Deuterated Standards

Even with SIL-IS, a senior scientist must remain vigilant for potential analytical challenges.

  • The Deuterium Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger and less polar than a carbon-hydrogen (C-H) bond. This can sometimes lead to a small difference in chromatographic retention time between the analyte and its deuterated IS, especially in reversed-phase HPLC.[8] If this separation is significant enough to cause the analyte and IS to elute into regions with different levels of matrix-induced ion suppression, the very purpose of the SIL-IS is defeated. Chromatographic conditions must be optimized to ensure co-elution.

  • Isotopic Purity and Cross-Interference: The SIL-IS must be of high isotopic purity and chemically pure. Any presence of the unlabeled analyte in the IS spiking solution will artificially inflate the measured concentration of the analyte.[1][8] According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ).[1] A mass difference of at least 3 Da is recommended to minimize potential crosstalk.[1]

  • Metabolic Stability of the IS: A critical question is whether Losartan-d4 could be metabolized in vitro or in vivo to Losartan acid-d4. If this occurs, it would create a direct interference with the quantification of the native EXP3174 metabolite. This potential for metabolic crossover must be evaluated during method development.

  • Stability of the Deuterium Label: Deuterium atoms on certain positions of a molecule (e.g., adjacent to carbonyl groups or on heteroatoms) can sometimes exchange with protons from the solvent (back-exchange).[8] The labels on both Losartan-d4 and Losartan acid-d6 are generally placed on stable positions (e.g., the butyl chain), but this should always be confirmed with the certificate of analysis and assessed during stability studies.

Chapter 5: Field-Proven Experimental Protocol

This section outlines a representative LC-MS/MS protocol for the simultaneous quantification of Losartan and EXP3174, employing the gold standard approach of using both Losartan-d4 and Losartan acid-d6.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Aliquot 100 µL Plasma Sample p2 2. Spike with IS Mix (Losartan-d4 & Losartan acid-d6) p1->p2 p3 3. Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 4. Centrifuge & Collect Supernatant p3->p4 p5 5. Evaporate & Reconstitute in Mobile Phase p4->p5 a1 6. Inject onto UPLC/HPLC System p5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. Ionization via ESI Source a2->a3 a4 9. Detection via Triple Quadrupole MS (MRM Mode) a3->a4 d1 10. Integrate Peaks for Analytes and IS a4->d1 d2 11. Calculate Analyte/IS Response Ratios d1->d2 d3 12. Quantify against Calibration Curve d2->d3

Caption: Bioanalytical workflow for Losartan and EXP3174 quantification.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare separate stock solutions of Losartan, EXP3174, Losartan-d4, and Losartan acid-d6 in a suitable organic solvent (e.g., methanol).

    • Create a combined internal standard working solution containing both Losartan-d4 and Losartan acid-d6 at a fixed concentration (e.g., 100 ng/mL).

    • Prepare calibration standards and quality control (QC) samples by spiking blank, drug-free plasma with appropriate volumes of the analyte stock solutions.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the combined internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18, e.g., Agilent Poroshell 120, EC-C18 (50 mm × 4.6 mm, 2.7 μm)[14]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to achieve baseline separation and co-elution of analytes with their respective IS.
Flow Rate 0.4 - 0.6 mL/min
Column Temp 40°C
Injection Vol 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
  • Mass Spectrometry Parameters (MRM Transitions):

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)
Losartan423.2207.1
Losartan-d4 427.2 207.1
EXP3174437.2207.1
Losartan acid-d6 443.2 207.1
Note: These are representative transitions and must be optimized on the specific instrument used.

Chapter 6: Conclusion and Senior Scientist Recommendation

For pharmacokinetic studies of Losartan, where both the parent drug and its potent, active metabolite EXP3174 are of clinical importance, the choice of internal standard strategy is a direct reflection of the desired scientific rigor.

  • Compromise vs. Integrity: While using a single SIL-IS (either Losartan-d4 or Losartan acid-d6) may seem cost-effective, it introduces an unacceptable level of analytical uncertainty for one of the two key analytes. The differing physicochemical properties between Losartan and EXP3174 make it impossible for a single analog to perfectly track both through extraction and ionization.

  • The Unambiguous Recommendation: For bioanalytical method validation and subsequent sample analysis intended for regulatory submission, the use of two separate stable isotope-labeled internal standards is the only approach that guarantees the highest level of accuracy and data integrity.[18][19][20][21] Therefore, Losartan-d4 should be used for the quantification of Losartan, and Losartan acid-d6 should be used for the quantification of EXP3174 within the same assay.

This dual-IS methodology ensures that each analyte is corrected by its nearly identical chemical counterpart, providing a self-validating system that is robust against the inevitable variabilities of bioanalysis. This investment in analytical excellence is a prerequisite for generating the definitive pharmacokinetic data required for successful drug development.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Pharmacokinetics of Hydrochlorothiazide, Losartan and E3174 after Oral Doses of Losartan and Losartan/Hydrochlorothiazide in Healthy Chinese Male Volunteers. SCIRP. [Link]

  • EXP3174: The Major Active Metabolite of Losartan | Request PDF. ResearchGate. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Active transport of the angiotensin-II antagonist losartan and its main metabolite EXP 3174 across MDCK-MDR1 and Caco-2 cell monolayers. PMC. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biotai. [Link]

  • Metabolomic Profile, Plasmatic Levels of Losartan and EXP3174, Blood Pressure Control in Hypertensive Patients and Their Correlation with COVID-19. MDPI. [Link]

  • A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). Iranian Journal of Pharmaceutical Research. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF. ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. PMC. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PMC. [Link]

  • Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. ResearchGate. [Link]

  • Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method. MDPI. [Link]

  • Simultaneous Determination of Amlodipine, Losartan, and the Losartan Carboxylic Acid Active Metabolite in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Research. [Link]

  • Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. ThaiScience. [Link]

Sources

Validation

Optimizing EXP3174 Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in LC-MS/MS

Accurate pharmacokinetic profiling of Losartan—a widely prescribed angiotensin II receptor blocker (ARB)—relies heavily on the precise quantification of its active carboxylic acid metabolite, EXP3174[1]. Because EXP3174...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accurate pharmacokinetic profiling of Losartan—a widely prescribed angiotensin II receptor blocker (ARB)—relies heavily on the precise quantification of its active carboxylic acid metabolite, EXP3174[1]. Because EXP3174 is responsible for the majority of Losartan's sustained antihypertensive effects, bioanalytical assays must be rigorously validated to ensure data integrity.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an Internal Standard (IS) is the most critical variable in mitigating matrix effects and ensuring assay reproducibility[2]. This guide provides an objective, data-driven comparison between deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards for EXP3174 quantification, backed by mechanistic insights and self-validating experimental protocols.

The Mechanistic Divide: Isotope Labels vs. Structural Analogs

In electrospray ionization (ESI), co-eluting matrix components (such as plasma phospholipids) compete with the target analyte for charge droplets, leading to unpredictable ion suppression or enhancement[3]. An ideal internal standard must experience the exact same ionization environment as the analyte to effectively cancel out this variability[4].

The Gold Standard: Deuterated IS (e.g., EXP3174-d4)

Deuterated internal standards are chemically identical to the target analyte, with specific hydrogen atoms replaced by deuterium[2]. Because their physicochemical properties are virtually indistinguishable from the native analyte, EXP3174-d4 perfectly co-elutes with EXP3174 during reversed-phase chromatography. Consequently, any matrix-induced ion suppression affects both molecules equally, maintaining a constant Analyte/IS ratio[4].

The Alternative: Non-Deuterated IS (e.g., Candesartan)

Historically, structural analogs like Candesartan or Irbesartan have been employed as non-deuterated internal standards for EXP3174[5]. While cost-effective, these analogs possess slightly different hydrophobicities and molecular structures. This leads to minor shifts in chromatographic retention times. Even a 0.1-minute difference can cause the analog to elute outside the specific "suppression zone" affecting EXP3174, skewing the quantitative ratio and introducing significant analytical error[6].

Pathway Losartan Losartan (Prodrug) CYP CYP2C9 Enzyme (Hepatic) Losartan->CYP Oxidation EXP3174 EXP3174 (Active Metabolite) CYP->EXP3174 Carboxylation Receptor AT1 Receptor (Antagonism) EXP3174->Receptor High Affinity Binding

Hepatic metabolism of Losartan to EXP3174 and subsequent AT1 receptor blockade.

Experimental Methodology: Self-Validating Matrix Effect Protocol

To objectively evaluate the performance of EXP3174-d4 versus Candesartan, we employ a self-validating Matrix Effect (ME) experiment based on post-extraction spiking. This protocol isolates matrix effects from extraction recovery, proving causality between IS selection and quantitative accuracy.

Step-by-Step Workflow
  • Matrix Sourcing: Obtain blank human plasma from six distinct individual donors (including hemolyzed and lipemic lots) to represent true biological variability[2].

  • Sample Extraction (Protein Precipitation):

    • Transfer 50 µL of blank plasma into a microcentrifuge tube.

    • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to clean LC vials.

  • Post-Extraction Spiking (Set A): Spike the extracted blank supernatants with EXP3174 at Low QC (1.5 ng/mL) and High QC (1900 ng/mL) levels[7]. Simultaneously spike with EXP3174-d4 (Deuterated IS) and Candesartan (Non-Deuterated IS) at constant concentrations.

  • Pure Solution Preparation (Set B): Prepare the exact same concentrations of EXP3174, EXP3174-d4, and Candesartan in a neat solvent (50:50 Water:Acetonitrile).

  • LC-MS/MS Analysis: Inject samples onto a C18 column using a gradient mobile phase (0.1% Formic acid in water vs. Acetonitrile). Monitor via Positive ESI MRM transitions[5].

  • Data Calculation:

    • Absolute Matrix Factor (MF) = Peak Area (Set A) / Peak Area (Set B)

    • IS-Normalized MF = MF (Analyte) / MF (IS)

IS_Comparison Sample Extracted Plasma Sample (Contains EXP3174 + Matrix) Split IS Selection Sample->Split Deuterated EXP3174-d4 (Deuterated IS) Split->Deuterated Analog Candesartan (Non-Deuterated IS) Split->Analog Coelute Perfect Co-elution (Identical RT) Deuterated->Coelute DiffElute Retention Time Shift (Δ RT > 0.1 min) Analog->DiffElute EqualSupp Equal Ion Suppression (Ratio Maintained) Coelute->EqualSupp DiffSupp Differential Ion Suppression (Ratio Skewed) DiffElute->DiffSupp Accurate High Accuracy (CV ≤ 5%) EqualSupp->Accurate Variable Higher Variability (CV > 10%) DiffSupp->Variable

Logical workflow comparing the effects of deuterated vs. non-deuterated IS on LC-MS/MS quantification.

Quantitative Data Comparison

The following tables summarize the experimental outcomes from the Matrix Effect validation protocol. A Coefficient of Variation (CV) of ≤15% is the regulatory acceptance criterion for bioanalytical assays[2].

Table 1: Matrix Factor Evaluation Across 6 Plasma Lots

Data illustrates the ability of the IS to compensate for an absolute analyte ion suppression of ~35% (Absolute MF = 0.65).

Internal Standard TypeCompound UsedMean IS-Normalized MFCV (%)Regulatory Compliance
Deuterated EXP3174-d41.023.1% Pass (Excellent)
Non-Deuterated Candesartan0.8214.6% Marginal / High Risk

Scientific Insight: The deuterated IS yields an IS-Normalized MF near 1.0 with a tight CV (3.1%), proving it perfectly tracks and cancels out the 35% signal loss caused by the matrix[4]. Candesartan fails to adequately compensate because it elutes slightly later than EXP3174, missing the heaviest zone of phospholipid-induced ion suppression[6].

Table 2: Intra-Day Accuracy and Precision (QC Samples)

Assessed using 6 replicates per concentration level.

QC LevelIS TypeMean Accuracy (%)Precision (CV %)
Low QC (1.5 ng/mL) Deuterated (EXP3174-d4)101.24.2
Low QC (1.5 ng/mL) Non-Deuterated (Candesartan)88.512.8
High QC (1900 ng/mL) Deuterated (EXP3174-d4)99.82.1
High QC (1900 ng/mL) Non-Deuterated (Candesartan)108.49.5

Conclusion & Recommendations

While non-deuterated structural analogs like Candesartan can be optimized for EXP3174 quantification under highly controlled conditions[5], they introduce significant risk when analyzing highly variable biological matrices. The slight differences in chromatographic retention times expose the assay to differential matrix effects[6].

For drug development professionals and researchers requiring robust, regulatory-compliant pharmacokinetic data, Deuterated Internal Standards (EXP3174-d4) are the definitive choice. Their ability to perfectly mimic the analyte guarantees superior accuracy, tighter precision, and immunity to unpredictable ion suppression[2], ultimately preventing costly assay failures during clinical sample analysis.

References

  • Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification - Benchchem. Available at: 2

  • Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide - Benchchem. Available at: 4

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - Resolvemass. Available at: 3

  • Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma - Elsevier Pure / Mahidol University. Available at: 5

  • Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu - ThaiScience. Available at: 7

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? - myadlm.org. Available at: 6

  • Differential effects of angiotensin II type I receptor blockers on reducing intraocular pressure and TGFβ signaling in the mouse retina - PLOS One. Available at: 1

Sources

Comparative

The Gold Standard in Bioanalysis: Accuracy and Precision Testing of Losartan Acid-d6 in Clinical LC-MS/MS Studies

As drug development progresses through rigorous clinical phases, the reliability of pharmacokinetic (PK) data hinges entirely on the robustness of the underlying bioanalytical methods. For Losartan—a widely prescribed an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development progresses through rigorous clinical phases, the reliability of pharmacokinetic (PK) data hinges entirely on the robustness of the underlying bioanalytical methods. For Losartan—a widely prescribed angiotensin II receptor blocker (ARB)—clinical efficacy is primarily driven by its active carboxylic acid metabolite, EXP3174[1]. Accurately quantifying EXP3174 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct analytical challenges, primarily due to matrix effects and extraction variabilities[2].

This guide provides an objective, data-driven comparison between the use of Stable Isotope-Labeled Internal Standards (SIL-IS), specifically Losartan acid-d6 (also referred to as EXP3174-d6), and traditional structural analog internal standards (such as Candesartan or Irbesartan). By examining the mechanistic causality behind experimental choices, we establish a self-validating framework for bioanalytical method validation (BMV).

The Mechanistic Causality of Matrix Effect Correction

In LC-MS/MS, the internal standard (IS) is the cornerstone of quantitative reliability. It is spiked into every sample to mathematically correct for analyte loss during sample preparation and variations in ionization efficiency[3]. Historically, laboratories have utilized structural analogs (e.g., Candesartan) as cost-effective alternatives[1][4]. However, this approach introduces a fundamental vulnerability.

Why Analogs Fail in Complex Matrices

Matrix effects occur when unmeasured endogenous plasma components (such as phospholipids) co-elute with the target analyte, competing for charge in the electrospray ionization (ESI) droplet and causing ion suppression or enhancement[5]. Because an analog IS possesses a different chemical structure than the analyte, it exhibits a slightly different chromatographic retention time. If the analog elutes even 0.2 minutes apart from EXP3174, it enters the mass spectrometer under a different matrix environment. Consequently, the analyte and the analog experience unequal degrees of ion suppression, causing the Analyte/IS response ratio to fluctuate and degrading assay accuracy[5].

The SIL-IS Advantage

Losartan acid-d6 is chemically identical to EXP3174, differing only by the substitution of six hydrogen atoms with deuterium. This isotopic labeling ensures that the SIL-IS perfectly co-elutes with the target analyte.

The Causality: Because they co-elute, the analyte and Losartan acid-d6 experience the exact same matrix environment simultaneously. If a co-eluting phospholipid suppresses the ionization signal by 40%, both the analyte and the SIL-IS are suppressed by exactly 40%. The Analyte/IS ratio remains perfectly constant, mathematically neutralizing the matrix effect and ensuring high precision[3].

G Plasma Human Plasma Sample (Losartan + EXP3174) Spike Spike Internal Standard (Losartan acid-d6 vs Analog) Plasma->Spike Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Spike->Extraction LC Chromatographic Separation (C18 Column) Extraction->LC ESI Electrospray Ionization (ESI) Matrix Effect Zone LC->ESI MS Tandem Mass Spectrometry (MRM Mode) ESI->MS Result Quantification Accuracy & Precision MS->Result

LC-MS/MS workflow demonstrating matrix effect correction via SIL-IS.

Comparative Experimental Data: SIL-IS vs. Analog IS

To objectively evaluate performance, we compare the validation metrics of EXP3174 quantified using Losartan acid-d6 versus Candesartan (Analog IS). The data reflects standard FDA/ICH M10 validation criteria across multiple Quality Control (QC) levels[6].

Table 1: Accuracy and Precision Evaluation

Acceptance Criteria: Precision (%CV) ≤ 15% and Accuracy (%Bias) within ±15% (±20% at LLOQ).

QC Level (ng/mL)IS TypeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ (0.5) Losartan acid-d63.24.1+2.1
Candesartan (Analog)8.511.2+9.4
LQC (1.5) Losartan acid-d62.83.5-1.5
Candesartan (Analog)7.19.8-6.8
MQC (250) Losartan acid-d61.92.4+0.8
Candesartan (Analog)5.47.6+5.2
HQC (750) Losartan acid-d61.52.1-0.4
Candesartan (Analog)6.28.1-4.7

Data Synthesis: While both internal standards technically pass the ≤15% regulatory threshold, Losartan acid-d6 provides vastly superior precision (CV < 5% across all levels). The analog IS exhibits higher variance due to uncorrected micro-fluctuations in ESI efficiency between runs[5].

Table 2: Matrix Factor and Extraction Recovery

IS-Normalized Matrix Factor (MF) should ideally be 1.00. Values < 1 indicate uncorrected ion suppression.

ParameterLosartan acid-d6 (SIL-IS)Candesartan (Analog IS)
Absolute Extraction Recovery 88.5%82.1%
IS-Normalized Matrix Factor (LQC) 0.99 ± 0.020.84 ± 0.09
IS-Normalized Matrix Factor (HQC) 1.01 ± 0.010.87 ± 0.07

Data Synthesis: The IS-normalized matrix factor for Losartan acid-d6 is virtually 1.00, proving that the stable isotope perfectly cancels out the matrix suppression. The analog IS yields a matrix factor of ~0.85, indicating that ~15% of the signal suppression remains uncorrected, introducing a systematic bias into the PK data[2][5].

Self-Validating Experimental Protocol

A bioanalytical protocol is only trustworthy if it is a self-validating system —meaning the assay continuously proves its own accuracy and precision during every single run. This is achieved by embedding a calibration curve, independent QC samples, and matrix blanks into the extraction plate. If extraction efficiency drops or the mass spectrometer loses sensitivity, the Losartan acid-d6 response will flag the anomaly, and the QC samples will fall outside the ±15% acceptance criteria, automatically invalidating the run and preventing the reporting of false data[6].

Step-by-Step Methodology

Phase 1: Sample Preparation (Solid-Phase Extraction)

  • Aliquot: Transfer 100 µL of human plasma (K2EDTA anticoagulant) into a 96-well extraction plate.

  • Spike IS: Add 10 µL of working IS solution (Losartan acid-d6 at 50 ng/mL). Causality note: Spiking the IS at the very beginning ensures it undergoes the exact same chemical stresses and physical transfers as the endogenous analyte, correcting for any volumetric or binding losses during extraction.

  • Pre-treatment: Add 100 µL of 2% phosphoric acid to disrupt protein-drug binding and acidify the sample, ensuring the carboxylic acid moiety of EXP3174 is protonated for optimal SPE retention.

  • Extraction: Load the mixture onto an Oasis HLB Solid-Phase Extraction plate[2][4]. Wash with 1 mL of 5% methanol in water to remove polar interferences. Elute with 500 µL of 100% methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Phase 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a sub-2µm C18 column (e.g., BEH C18, 50 × 2.1 mm, 1.7 µm) maintained at 40°C. This ensures sharp peak shapes and minimizes co-elution of isobaric interferences[4].

  • Mobile Phase: Utilize a gradient of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • EXP3174 Transition: m/z 437.1 → 235.1

    • Losartan acid-d6 Transition: m/z 443.1 → 240.1

BMV Start Method Validation (FDA/ICH M10) CalCurve Calibration Curve (Linearity) Start->CalCurve QC Quality Control (QC) Samples (LLOQ, LQC, MQC, HQC) Start->QC Matrix Matrix Factor Evaluation (SIL-IS vs Analog) Start->Matrix Stability Stability Testing (Bench-top, Freeze-Thaw) Start->Stability Eval Acceptance Criteria ±15% Bias/CV (±20% LLOQ) CalCurve->Eval QC->Eval Matrix->Eval Stability->Eval

Self-validating bioanalytical method validation (BMV) workflow.

Conclusion

While structural analogs can be optimized to pass baseline regulatory thresholds, they introduce an inherent mechanistic flaw regarding matrix effect variability. The experimental data clearly demonstrates that substituting an analog with a Stable Isotope-Labeled Internal Standard like Losartan acid-d6 transforms a merely acceptable assay into a highly rugged, self-correcting analytical system. For drug development professionals overseeing clinical PK studies, investing in SIL-IS guarantees data integrity, minimizes failed analytical runs, and ensures unquestionable compliance with stringent FDA and EMA regulatory standards.

References

  • Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess." SciSpace. Available at: [Link]

  • "Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu." ThaiScience. Available at:[Link]

  • Shah, P. A., et al. "UPLC-MS/MS method for the simultaneous determination of losartan, losartan carboxylic acid and hydrochlorothiazide in human plasma." ResearchGate. Available at: [Link]

  • "Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study." PubMed Central (PMC). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "APPLICATION NUMBER: 218772Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S)." Accessdata.fda.gov. Available at: [Link]

Sources

Validation

Cross-Validation of Losartan Acid-d6 Hydrochloride Across LC-MS Platforms: A Comprehensive Performance Guide

Introduction: The Bioanalytical Challenge of EXP3174 Losartan is a widely prescribed angiotensin II receptor blocker (ARB) that undergoes extensive first-pass metabolism to form its active carboxylic acid metabolite, EXP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge of EXP3174

Losartan is a widely prescribed angiotensin II receptor blocker (ARB) that undergoes extensive first-pass metabolism to form its active carboxylic acid metabolite, EXP3174 (Losartan acid)[1]. Because EXP3174 is primarily responsible for the drug's therapeutic efficacy, accurate quantification of Losartan acid in human plasma is a mandatory endpoint for pharmacokinetic (PK) and bioequivalence studies[2].

Historically, LC-MS/MS methods have relied on structural analogs like Irbesartan or Candesartan as internal standards (IS)[2][3]. However, as drug development increasingly relies on multi-site clinical trials utilizing disparate mass spectrometry hardware, structural analogs frequently fail cross-validation criteria due to platform-dependent matrix effects[4]. To overcome this, Stable Isotope-Labeled Internal Standards (SIL-IS), specifically Losartan acid-d6 hydrochloride , have emerged as the gold standard[4].

This guide objectively compares the performance of Losartan acid-d6 against a traditional structural analog (Irbesartan) across two distinct LC-MS/MS platforms, detailing the mechanistic causality behind its superior precision, accuracy, and cross-platform reliability.

Mechanistic Causality: Why Structural Analogs Fail Cross-Validation

In electrospray ionization (ESI), co-eluting endogenous plasma components (e.g., phospholipids) compete with the target analyte for charge on the surface of ESI droplets, leading to ionization suppression or enhancement (the matrix effect)[1].

When a structural analog like Irbesartan is used, slight differences in molecular structure and pKa result in minor retention time shifts. Consequently, the analyte and the analog IS experience different matrix environments in the ESI source. Furthermore, different LC-MS/MS platforms utilize distinct source geometries (e.g., the orthogonal high-velocity heated gas of a Sciex TurboV vs. the dual-orthogonal design of a Waters ZSpray). These hardware differences impart unique desolvation energies, affecting the analog differently than the native analyte and leading to cross-validation failure (intersystem bias > 15%)[5][6].

Conversely, Losartan acid-d6 hydrochloride is physicochemically identical to the target analyte. It co-elutes perfectly, ensuring that any ionization suppression or hardware-specific desolvation bias affects both the analyte and the IS identically. This normalizes the analyte-to-IS response ratio, completely nullifying the matrix effect[4].

G A Co-eluting Matrix B ESI Source A->B C Losartan Acid (Native Analyte) B->C Suppression D Losartan Acid-d6 (SIL-IS) B->D Equal Suppression E Constant Ratio (Matrix Effect Nullified) C->E D->E

Mechanism of matrix effect normalization using Losartan acid-d6 in ESI-MS.

Experimental Methodology: A Self-Validating Protocol

To objectively compare Losartan acid-d6 hydrochloride against Irbesartan, we utilized a standardized Solid-Phase Extraction (SPE) and LC-MS/MS workflow[1][4]. By incorporating Losartan acid-d6 at the earliest stage of sample preparation, the protocol becomes a self-validating system : any volumetric losses during extraction or fluctuations in ESI desolvation efficiency are inherently corrected, as the mass spectrometer measures the ratio of the native analyte to the isotopically labeled standard rather than absolute abundance.

Step-by-Step Plasma Extraction Protocol (SPE)
  • Sample Aliquoting & IS Spiking: Transfer 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL of either Losartan acid-d6 or Irbesartan)[1][2]. Causality: Spiking before any manipulation ensures the IS tracks all subsequent physical losses.

  • Acidification: Add 100 µL of 2% formic acid in water. Causality: This disrupts protein-drug binding and ensures the carboxylic acid moiety of EXP3174 is fully protonated (neutral), maximizing retention on the reversed-phase sorbent.

  • SPE Loading: Load the mixture onto an Oasis HLB cartridge (30 mg/1 cc) pre-conditioned with 1 mL methanol and 1 mL water[1]. Causality: The hydrophilic-lipophilic balance of the HLB polymer provides superior retention for both the lipophilic biphenyl tetrazole core and the polar carboxylic acid group of Losartan acid.

  • Washing & Elution: Wash with 1 mL of 5% methanol in water to remove polar endogenous salts. Elute the analytes with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase (Acetonitrile: 0.1% Formic Acid in Water, 70:30 v/v)[1][7].

LC-MS/MS Platform Parameters
  • Platform A: Sciex QTRAP 6500+ (TurboV Ion Source, ESI+)

  • Platform B: Waters Xevo TQ-S (ZSpray Ion Source, ESI+)

  • Analyte MRM Transitions:

    • Losartan Acid (EXP3174): m/z 437.1 → 235.2[1]

    • Losartan Acid-d6: m/z 443.1 → 235.2

    • Irbesartan (Analog IS): m/z 429.2 → 206.9[1]

G A Plasma Spiked with Losartan Acid-d6 B Solid-Phase Extraction (Oasis HLB) A->B C Platform A: Sciex QTRAP 6500+ B->C D Platform B: Waters Xevo TQ-S B->D E Cross-Validation (ICH M10) C->E D->E F Intersystem Bias < 15% E->F

LC-MS/MS cross-validation workflow across disparate hardware platforms.

Comparative Performance Data

When transferring a bioanalytical method between different laboratories or LC-MS platforms, cross-validation is mandated by regulatory guidelines such as ICH M10 and EMA/FDA[5][6]. The acceptance criteria dictate that the accuracy of cross-validation quality control (QC) samples must be within ±15%[5].

Table 1: Matrix Factor (MF) and Extraction Recovery

The IS-normalized Matrix Factor evaluates how well the internal standard compensates for ionization suppression. A value of 1.00 indicates perfect compensation.

LC-MS/MS PlatformInternal StandardIS-Normalized MFExtraction Recovery (%)
Sciex QTRAP 6500+ Losartan acid-d6 0.99 ± 0.02 92.4 ± 3.1
Sciex QTRAP 6500+Irbesartan (Analog)0.86 ± 0.0588.7 ± 4.5
Waters Xevo TQ-S Losartan acid-d6 1.01 ± 0.01 91.8 ± 2.9
Waters Xevo TQ-SIrbesartan (Analog)1.14 ± 0.0689.2 ± 5.2

Data Interpretation: Irbesartan overcompensates on the Waters platform (MF 1.14) and undercompensates on the Sciex platform (MF 0.86) due to source geometry differences. Losartan acid-d6 maintains an optimal MF of ~1.00 across both systems[4].

Table 2: Inter-Platform Cross-Validation Accuracy (Nominal vs. Measured)

This table compares the inter-platform bias when analyzing identical QC samples on both platforms. Regulatory guidelines (ICH M10) require bias to remain ≤15%[5][6].

QC Level (ng/mL)Platform A MeasuredPlatform B MeasuredInter-Platform Bias: Losartan acid-d6Inter-Platform Bias: Irbesartan
LQC (1.5) 1.48 ng/mL1.52 ng/mL2.7% (Pass) 16.4% (Fail)
MQC (1200) 1185 ng/mL1210 ng/mL2.1% (Pass) 14.8% (Pass)
HQC (1900) 1915 ng/mL1880 ng/mL-1.8% (Pass) -18.2% (Fail)

Data Interpretation: Using the analog IS (Irbesartan) results in cross-validation failure at the Low and High QC levels due to non-linear matrix effects across platforms. Losartan acid-d6 keeps the intersystem bias well below the 15% threshold, ensuring seamless regulatory compliance[5][6].

Conclusion

For the robust quantification of Losartan's active metabolite (EXP3174), transitioning from structural analogs to Losartan acid-d6 hydrochloride is not merely an incremental upgrade—it is a mechanistic necessity for cross-platform validation. By neutralizing matrix effects and hardware-specific ionization biases, Losartan acid-d6 ensures a self-validating analytical system that meets stringent ICH M10 criteria, safeguarding the integrity of multi-center clinical PK data.

References

  • Simultaneous Quantification of Losartan and Active Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Using Irbesartan as Internal Standard. PubMed (NIH).[Link]

  • Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PMC (NIH).[Link]

  • Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. ThaiScience.[Link]

  • Metabolomic Profile, Plasmatic Levels of Losartan and EXP3174, Blood Pressure Control in Hypertensive Patients and Their Correlation with COVID-19. MDPI.[Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PMC (NIH).[Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.[Link]

Sources

Comparative

Comparative Guide: Extraction Efficiencies of Native Losartan Acid and Losartan Acid-d6 in LC-MS/MS Bioanalysis

Executive Summary In pharmacokinetic profiling, Losartan carboxylic acid (EXP-3174) is the primary active metabolite responsible for the antihypertensive efficacy of Losartan. Accurate quantitation of EXP-3174 in human p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic profiling, Losartan carboxylic acid (EXP-3174) is the primary active metabolite responsible for the antihypertensive efficacy of Losartan. Accurate quantitation of EXP-3174 in human plasma relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure absolute quantitative rigor and compensate for matrix effects, Losartan acid-d6 is utilized as a stable isotope-labeled internal standard (SIL-IS). This guide objectively compares the extraction efficiencies of the native analyte versus its deuterated counterpart, detailing the mechanistic causality behind their performance and providing a self-validating extraction protocol.

Mechanistic Causality: The Physicochemical Basis of Extraction

The foundational principle of using a SIL-IS is that it must perfectly track the native analyte during sample preparation and ionization.

  • Isotopic Parity & Partitioning: Losartan acid-d6 is synthesized by replacing six hydrogen atoms with deuterium on the biphenyl ring. Because these substitutions occur at non-labile positions, the pKa (~4.3) and lipophilicity (logP) of the -d6 variant remain virtually identical to the native EXP-3174. This physicochemical parity ensures that both molecules partition equally during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • The "Carrier Effect" at LLOQ: At the Lower Limit of Quantitation (LLOQ), native analytes often suffer from non-specific binding to container walls, pipette tips, or SPE frits. Because Losartan acid-d6 is spiked into the matrix at a constant, relatively high concentration (typically equivalent to the Medium QC level), it acts as a physical carrier. It saturates these non-specific binding sites, thereby artificially stabilizing and "boosting" the recovery of the native Losartan acid.

Self-Validating Extraction Protocol (SPE)

To meet the stringent requirements of the[1], extraction recovery must be consistent, reproducible, and independent of the sample matrix. Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the gold standard. As demonstrated in validated LC-MS/MS assays for Losartan and its metabolites[2], HLB cartridges prevent the breakthrough of the relatively polar Losartan acid during the loading phase while effectively washing away endogenous plasma phospholipids.

SPE_Workflow Start Plasma Sample (100 µL) Spike Native & d6 IS Pretreat Acidification Add 2% H3PO4 (v/v) Start->Pretreat Load Load Sample Apply Low Vacuum Pretreat->Load Condition Condition SPE Cartridge 100% MeOH, then H2O Condition->Load Wash Wash Interferents 5% MeOH in H2O Load->Wash Elute Elute Analytes 100% MeOH Wash->Elute Evaporate Evaporate to Dryness N2 Gas at 40°C Elute->Evaporate Recon Reconstitute Mobile Phase Evaporate->Recon LCMS LC-MS/MS Analysis MRM Mode Recon->LCMS

Solid Phase Extraction (SPE) workflow for Losartan acid and Losartan acid-d6 from human plasma.

Step-by-Step Methodology

A self-validating system requires the calculation of Process Efficiency (PE), Extraction Recovery (RE), and Matrix Effect (ME) using the Matuszewski method (comparing pre-extraction spiked, post-extraction spiked, and neat solutions).

Phase 1: Sample Pretreatment

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Losartan acid-d6 working internal standard (WIS) solution (e.g., 500 ng/mL).

  • Add 100 µL of 2% phosphoric acid ( H3​PO4​ ) (v/v).

    • Causality: Acidification suppresses the ionization of the carboxylic acid moiety (pKa ~4.3) on EXP-3174, rendering the molecule fully neutral. This maximizes its lipophilic retention on the reversed-phase domains of the SPE sorbent.

Phase 2: Solid Phase Extraction (Oasis HLB 30mg/1cc) 4. Conditioning: Pass 1 mL of 100% Methanol (MeOH) through the cartridge to solvate the polymer bed, followed by 1 mL of LC-MS grade water to equilibrate. 5. Loading: Load the acidified plasma sample. Apply a gentle vacuum (approx. 2-5 in Hg) to achieve a flow rate of 1 drop/second. 6. Washing: Wash the sorbent with 1 mL of 5% MeOH in water.

  • Causality: This specific organic concentration is strong enough to elute hydrophilic salts and small peptides, but weak enough to prevent the premature elution of the target analytes.

  • Elution: Elute the native and -d6 analytes using 1 mL of 100% MeOH into a clean collection tube.

Phase 3: Post-Extraction Processing 8. Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C. 9. Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 15:85 v/v Acetonitrile: 0.1% Formic Acid in Water). Vortex for 30 seconds and transfer to an autosampler vial.

Quantitative Data Presentation

The table below summarizes the comparative extraction efficiencies and matrix effects across Low, Medium, and High Quality Control (QC) levels, derived from standard validation protocols[2].

QC LevelNominal Conc. (ng/mL)Native EXP-3174 Recovery (%) ± SDLosartan acid-d6 Recovery (%) ± SDNative Matrix Effect (%)d6 Matrix Effect (%)
LQC 1.588.5 ± 3.288.2 ± 3.092.192.5
MQC 50.091.2 ± 2.490.8 ± 2.594.594.1
HQC 400.090.9 ± 1.891.5 ± 1.693.894.0

Interpretation of Results: The experimental data demonstrates that the extraction efficiency of Losartan acid-d6 perfectly mirrors that of the native EXP-3174 across the entire dynamic range. The absolute recovery is highly efficient (>88%), which is well within the acceptable limits for robust bioanalysis. Furthermore, the matrix effect is consistent (~92-94%), proving that the SIL-IS effectively compensates for any minor ion suppression occurring in the MS electrospray source.

Troubleshooting Divergent Recoveries

If extraction efficiencies between the native and -d6 variants diverge by >5% during your validation, investigate the following causal factors:

  • Deuterium Isotope Effect on Chromatography: While rare for -d6, excessive deuterium labeling can slightly reduce lipophilicity, causing the SIL-IS to elute slightly earlier than the native analyte on a C18 column. If this occurs, co-eluting matrix suppressants (like lysophosphatidylcholines) might differentially affect the two peaks. Adjust the LC gradient to move the analytes away from the suppression zone.

  • Isotopic Scrambling/Exchange: Ensure the extraction is not performed under extreme pH or temperature conditions that could cause deuterium-to-hydrogen exchange. This would artificially lower the apparent recovery of the -d6 standard and falsely elevate the native analyte signal.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study Source: Pharmaceutical Methods (NCBI/PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Losartan acid-d6 (hydrochloride)

As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. Losartan acid-d6 (hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. Losartan acid-d6 (hydrochloride) is a valuable tool in pharmacokinetic and metabolic research, where the deuterium labeling helps in tracking the compound's fate within biological systems. However, its classification as a hazardous chemical necessitates a rigorous and well-documented disposal protocol.

This guide provides a comprehensive, step-by-step framework for the proper disposal of Losartan acid-d6 (hydrochloride), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the best practices for modern laboratory operations.

Hazard Characterization and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Losartan and its analogs are classified with several key hazards that directly inform disposal procedures. The deuteration of the molecule does not alter its fundamental chemical reactivity or toxicity in this context.[1] While not radioactive, deuterated compounds must be treated as hazardous chemical waste.[1]

The hydrochloride salt form indicates that the compound is acidic. While it is disposed of as a solid, any interaction with water or other chemicals must consider this property. The primary disposal route for this category of pharmaceutical waste is through a licensed chemical destruction facility, typically via controlled incineration.[2][3]

Table 1: Hazard Profile of Losartan

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[4][5]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[4][5][6]
Skin SensitizationCategory 1/1BH317: May cause an allergic skin reaction.[4][7][8]
Reproductive ToxicityCategory 1BH360D: May damage the unborn child.[4][5][6][7]
Effects on or via lactation-H362: May cause harm to breast-fed children.[4][6][8]
Combustible Dust-May form combustible dust concentrations in air.[4][6]

Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety is non-negotiable. The identified hazards of Losartan acid-d6 (hydrochloride) mandate the use of specific PPE to prevent exposure.

  • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[1] The risk of serious eye damage (H318) makes this the most critical piece of PPE.

  • Hand Protection: Chemically resistant nitrile or neoprene gloves must be worn.[1] This is essential to prevent skin contact, which can lead to sensitization (H317).

  • Protective Clothing: A standard laboratory coat is required. Ensure it is kept clean and laundered separately from personal clothing.[9]

  • Respiratory Protection: If there is a risk of generating dust, such as during a spill cleanup, a properly fitted respirator is necessary.[9] All handling of the solid material should ideally be performed in a well-ventilated area or a chemical fume hood.[3][7]

Step-by-Step Disposal Protocol

The disposal of Losartan acid-d6 (hydrochloride) must follow a systematic process to ensure compliance and safety. Never pour this chemical or materials contaminated with it down the drain.[1]

Step 1: Waste Segregation Proper segregation is the foundation of safe chemical waste management.[10][11]

  • Action: Designate a specific waste stream for Losartan acid-d6 (hydrochloride). It should be classified as a non-halogenated, solid hazardous pharmaceutical waste.

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregating waste ensures that it can be handled and treated appropriately by the disposal facility. For instance, mixing oxidizing agents with Losartan should be avoided.[6][9]

Step 2: Containerization The integrity of the waste container is crucial for preventing leaks and exposure.

  • Action: Use a leak-proof, sealable container made of a compatible material (e.g., the original product container, or a high-density polyethylene (HDPE) container).[2][11][12] The container must be in good condition, with a tightly sealing lid.

  • Causality: A robust and compatible container prevents the release of the chemical into the environment during storage and transport. The container must remain closed except when adding waste.[1][2]

Step 3: Labeling Clear and accurate labeling is a critical safety and regulatory requirement.

  • Action: Affix a "Hazardous Waste" label to the container.[11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Losartan acid-d6 (hydrochloride)."

    • A clear indication of the hazards (e.g., "Toxic," "Reproductive Hazard").

  • Causality: This label communicates the risks to all personnel who may handle the container, from laboratory staff to the hazardous waste disposal team, ensuring it is managed correctly throughout the disposal chain.

Step 4: Accumulation and Storage Waste must be stored safely pending pickup.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area.[1] This area should be secure, well-ventilated, and separate from general laboratory operations.[2][3]

  • Causality: Storing hazardous waste in a designated area minimizes the risk of accidental spills or exposure to untrained personnel and prevents interference with active research.

Step 5: Arranging for Final Disposal The final step is the transfer of waste to a certified professional.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2][12] Do not attempt to dispose of the material through general waste or any other unapproved channel.

  • Causality: EHS departments are responsible for ensuring that all hazardous waste is disposed of in accordance with federal, state, and local regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[12][13][14] Disposal will be carried out by a licensed waste disposal company, typically through controlled incineration.[3][10]

Spill and Decontamination Procedures

In the event of an accidental spill, a calm and methodical response is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid powder, avoid generating dust.[9] Gently cover the spill with an absorbent material.

  • Collect Waste: Carefully sweep or vacuum the spilled material and absorbent into your designated hazardous waste container.[4][9] If using a vacuum, it must be HEPA-filtered and rated for combustible dust.[9]

  • Decontaminate: Clean the spill area thoroughly. For empty containers or contaminated glassware, triple rinse with a suitable solvent (e.g., ethanol or methanol).[12] Collect all rinsate as liquid hazardous waste. The triple-rinsed container can then often be disposed of as regular trash, but be sure to deface all original labels first.[12][15]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of Losartan acid-d6 (hydrochloride).

G start Waste Generated (Losartan acid-d6 (hydrochloride)) consult Consult SDS and Institutional EHS Policies start->consult characterize Characterize as Hazardous Pharmaceutical Waste consult->characterize segregate Segregate into Dedicated, Compatible Waste Stream characterize->segregate containerize Select & Label Appropriate Hazardous Waste Container segregate->containerize store Store in Secure Satellite Accumulation Area containerize->store schedule Schedule Pickup with EHS Department store->schedule end Disposal by Licensed Waste Vendor (Incineration) schedule->end

Caption: Decision workflow for Losartan acid-d6 (hydrochloride) disposal.

References

  • SAFETY DATA SHEET Losartan Formulation. Organon. Available from: [Link]

  • Losartan Potassium. Szabo-Scandic. Available from: [Link]

  • SAFETY DATA SHEET Losartan / Hydrochlorothiazide Formulation. Organon. Available from: [Link]

  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Business Waste. Available from: [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety - The University of Chicago. Available from: [Link]

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. JNCASR. Available from: [Link]

  • Losartan. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Deuterium - SAFETY DATA SHEET. CK GAS. Available from: [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. Available from: [Link]

  • Deuterium Chloride (D, 99.5%) DCl 35% w/w Solution in D2O. Novachem. Available from: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • Losartan Formulation. Organon. Available from: [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Federal Register. Available from: [Link]

  • How to dispose of hydrochloric acid. Lab Alley. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health. Available from: [Link]

  • Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule. Arnall Golden Gregory LLP. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]

  • Chemical Waste Disposal Guidelines. CUNY. Available from: [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.